sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate
Description
Historical Context and Evolution of 1,2,4-Triazole (B32235) Chemistry in Research
The chemistry of triazoles dates back to 1885, when Bladin first described the carbon-nitrogen ring system. ijsr.net However, it was in the latter half of the 20th century that research into 1,2,4-triazoles and their derivatives gained significant momentum. ijsr.netresearchgate.netjaper.in This surge in interest was primarily driven by the discovery of their vast and varied biological activities. rjptonline.orgmdpi.com
Early research focused on the synthesis of the 1,2,4-triazole scaffold and the exploration of its fundamental chemical properties. ijsr.netwikipedia.org Scientists soon discovered that attaching different functional groups to the triazole ring could lead to compounds with potent pharmacological effects. This led to the development of a wide array of therapeutic agents that have had a major impact on medicine. researchgate.netjaper.in Notable examples include antifungal drugs like fluconazole (B54011) and itraconazole, and anxiolytics such as alprazolam, all of which feature the 1,2,4-triazole core. researchgate.netjaper.inmdpi.com
The evolution of 1,2,4-triazole chemistry has been marked by a progression from the synthesis of simple substituted triazoles to the creation of more complex, fused heterocyclic systems. researchgate.net This has allowed for the fine-tuning of biological activity and the development of agents with improved efficacy and specificity. The field continues to be an active area of research, with ongoing efforts to discover novel derivatives with applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netmdpi.com The enduring importance of the 1,2,4-triazole moiety in drug design and materials science underscores the potential significance of under-investigated derivatives like sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate. japer.inrjptonline.org
Structural Features and Chemical Classifications within Heterocyclic Carboxylates
This compound is classified as a salt of a heterocyclic carboxylic acid. Its structure is composed of three key components: a 1,2,4-triazole ring, a benzyl (B1604629) substituent at the C5 position, and a sodium carboxylate group at the C3 position.
1,2,4-Triazole Core : This is a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms. mdpi.comwikipedia.org The aromaticity of the triazole nucleus is a primary reason for its stability. researchgate.net The 1,2,4-triazole ring can exist in two tautomeric forms, 1H and 4H, with the 1H form generally being more stable. ijsr.netmdpi.com This heterocyclic system is amphoteric, capable of being both protonated and deprotonated. wikipedia.org
Sodium Carboxylate Group : As a salt, the compound features an ionic bond between the negatively charged carboxylate anion (-COO⁻) and a sodium cation (Na⁺). The parent molecule, 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid, is a solid with a relatively high melting point, a common characteristic of heterocyclic carboxylic acids due to intermolecular hydrogen bonding. britannica.com The carboxylate group, along with the nitrogen atoms of the triazole ring, can act as a coordination site for metal ions, making the compound a potential ligand in coordination chemistry. researchgate.netresearchgate.net
Below is a table summarizing the key chemical properties of the parent acid, 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid.
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O₂ |
| IUPAC Name | 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid |
| Molecular Weight | 203.20 g/mol |
| Monoisotopic Mass | 203.069476538 Da |
| InChIKey | WTZOKLZJHWSCBN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=NC(=NN2)C(=O)O |
Data sourced from PubChem. nih.gov
Current Gaps and Future Research Avenues Pertaining to the Compound
A significant gap in the current scientific literature is the lack of specific, in-depth research focused on this compound and its corresponding free acid. While the broader class of 1,2,4-triazoles is extensively studied, this particular derivative remains largely uncharacterized in terms of its biological activities and material properties. Its existence is noted in chemical databases and patent literature, but dedicated academic studies elucidating its potential are absent. nih.govuni.lu
This research gap presents several opportunities for future investigation:
Synthesis and Characterization : The first step would be the development of an efficient synthesis for the compound and its derivatives, followed by comprehensive structural and physicochemical characterization.
Biological Screening : Given the wide range of biological activities associated with 1,2,4-triazoles, a logical research avenue is the systematic screening of this compound for various pharmacological effects. Based on structurally related compounds, promising areas for investigation include its potential as an antimicrobial, antifungal, anticancer, or anti-inflammatory agent. mdpi.comresearchgate.netpensoft.net
Coordination Chemistry : The presence of both the nitrogen-rich triazole ring and the carboxylate group makes the molecule a candidate for use as a ligand in the synthesis of metal-organic frameworks (MOFs) or other coordination compounds. researchgate.netresearchgate.net Future research could explore its coordination behavior with various metal ions to create new materials with interesting catalytic, magnetic, or optical properties.
Structure-Activity Relationship (SAR) Studies : By synthesizing a library of related compounds with modifications to the benzyl and carboxylate groups, researchers could conduct SAR studies. This would help to identify the key structural features necessary for any observed biological activity and guide the design of more potent and selective derivatives. rjptonline.org
Exploring these avenues would not only fill the current knowledge gap regarding this specific compound but also contribute to the broader understanding of 1,2,4-triazole chemistry and its applications.
Structure
3D Structure of Parent
Properties
CAS No. |
2407104-87-2 |
|---|---|
Molecular Formula |
C10H8N3NaO2 |
Molecular Weight |
225.18 g/mol |
IUPAC Name |
sodium;5-benzyl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O2.Na/c14-10(15)9-11-8(12-13-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,14,15)(H,11,12,13);/q;+1/p-1 |
InChI Key |
LIFGNNIADHGXNK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)C(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Pathways for Sodium 5 Benzyl 1h 1,2,4 Triazole 3 Carboxylate
Strategic Retrosynthesis and Precursor Design for High Yields
A logical retrosynthetic analysis for sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate begins with the disconnection of the triazole ring, which is the core heterocyclic structure. The most common and effective strategies for constructing the 1,2,4-triazole (B32235) ring involve the condensation of a C-N building block with a N-N building block.
One plausible retrosynthetic pathway involves the disconnection of the triazole ring to reveal an amidine and a hydrazine derivative. Specifically, the target molecule can be traced back to a 5-benzyl-substituted amidine and a carboxylated hydrazine equivalent. However, a more convergent and widely applicable approach involves the reaction of a suitably functionalized amidine with a hydrazine. A practical method for synthesizing 1,5-disubstituted-1,2,4-triazoles with carboxylate functionalities at the 5-position starts with the preparation of oxamide-derived amidine reagents. organic-chemistry.org These amidines are stable crystalline solids that can be obtained in high yields without the need for chromatographic purification. organic-chemistry.org
Following this logic, a primary disconnection of the triazole ring of the parent acid, 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid, leads to two key precursor fragments: a phenylacetamidine derivative and a glyoxylic acid derivative with a hydrazine moiety. A more direct synthetic approach, however, would involve the reaction of phenylacetonitrile with a suitable reagent to form an amidine, which is then cyclized with a hydrazine derivative carrying the carboxylate group.
A highly regioselective one-pot process for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines offers a robust strategy. mdpi.com This method involves the in-situ formation of an acylamidine intermediate, which then undergoes cyclization with a hydrazine. mdpi.com For the synthesis of the target compound, this could be adapted by using phenylacetic acid, an amidine precursor, and a hydrazine derivative.
To achieve high yields, precursor design is critical. The choice of activating agents for the carboxylic acid, such as HATU/DIPEA, has been shown to be effective in promoting the formation of the acylamidine intermediate, leading to high conversion rates and regioselectivity. mdpi.com The stability of the precursors is also a key consideration. For instance, oxamide-derived amidine reagents are noted for their stability as crystalline solids. organic-chemistry.org
| Precursor Type | Specific Example | Role in Synthesis | Reference |
|---|---|---|---|
| Carboxylic Acid | Phenylacetic acid | Source of the benzyl (B1604629) group at C5 | mdpi.com |
| Amidine | Oxamide-derived amidine | Provides the N-C-N fragment of the triazole ring | organic-chemistry.org |
| Hydrazine | Hydrazine hydrate | Source of the N-N bond in the triazole ring | scispace.com |
| Nitrile | Phenylacetonitrile | Alternative precursor for the benzylamidine moiety | researchgate.net |
| Hydrazide | Formylhydrazine | Reacts with nitriles to form triazoles | researchgate.net |
Novel Catalytic Systems in Triazole Annulation and Carboxylate Formation
The formation of the 1,2,4-triazole ring often requires catalytic activation to proceed efficiently and with high regioselectivity. Both homogeneous and heterogeneous catalytic systems have been developed for this purpose.
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity. Copper and silver complexes have emerged as particularly effective catalysts for the synthesis of 1,2,4-triazoles.
Copper-catalyzed reactions have been extensively studied for the formation of C-N bonds in triazole synthesis. For instance, a copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles from two different nitriles and hydroxylamine has been developed, using the inexpensive catalyst Cu(OAc)₂. nih.govacs.org This process involves the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by a copper-catalyzed reaction with a second nitrile and subsequent intramolecular cyclization. nih.govacs.org Another copper-catalyzed approach involves the coupling of amidines with nitriles. scipublications.com A facile copper-catalyzed one-pot method to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles has also been reported, utilizing O₂ as the oxidant. nih.gov
Silver catalysts have also demonstrated utility in the regioselective synthesis of 1,2,4-triazoles. A catalyst-controlled methodology for the regioselective [3+2] cycloaddition of isocyanides with diazonium salts provides a practical route to 1,2,4-triazoles. isres.org In this system, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis produces 1,5-disubstituted 1,2,4-triazoles. isres.orgfrontiersin.org This differential reactivity highlights the crucial role of the metal catalyst in directing the regiochemical outcome of the cyclization.
Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of ease of separation, reusability, and improved stability. While less common than homogeneous systems for 1,2,4-triazole synthesis, several effective heterogeneous catalysts have been developed.
A notable example is a copper-zinc catalyst supported on Al₂O₃-TiO₂, which has been shown to be a simple and efficient heterogeneous catalyst for the oxidative synthesis of 1,2,4-triazole derivatives. rsc.org This system utilizes air as a green oxidant and operates under ligand-, base-, and additive-free conditions, offering an environmentally benign synthetic route. rsc.org The catalyst demonstrates good reusability without a significant loss in catalytic activity. rsc.org
While much of the research on heterogeneous catalysis for triazole synthesis has focused on the 1,2,3-isomer via "click" chemistry, the principles can be extended to 1,2,4-triazole synthesis. For example, supported gold nanoparticles have been used to catalyze the azide-alkyne cycloaddition reaction. mdpi.com Similarly, a heterogeneous Ru(II)-1,2,3-triazole complex supported on SBA-15 has been developed for the highly selective formation of 1,4-disubstituted triazoles. rsc.org These examples demonstrate the potential for designing solid-supported catalysts for the selective synthesis of 1,2,4-triazole derivatives.
| Catalyst Type | Catalyst Example | Key Advantages | Reference |
|---|---|---|---|
| Homogeneous | Cu(OAc)₂ | Inexpensive, efficient for one-pot synthesis from nitriles | nih.govacs.org |
| Homogeneous | Ag(I) salts | High regioselectivity for 1,3-disubstituted 1,2,4-triazoles | isres.orgfrontiersin.org |
| Heterogeneous | Cu-Zn/Al₂O₃-TiO₂ | Recyclable, uses air as a green oxidant, ligand- and base-free | rsc.org |
| Heterogeneous | HClO₄-SiO₂ | Recyclable, enables solvent-free synthesis | nih.govfrontiersin.org |
Green Chemistry Approaches in Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve sustainability. Key approaches include the use of solvent-free reaction conditions and alternative energy sources like microwave and ultrasound irradiation.
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions can lead to reduced waste, lower costs, and simplified purification procedures. The synthesis of 1,2,4-triazole derivatives has been successfully achieved under solvent-free conditions. For example, the use of HClO₄-SiO₂ as a recyclable catalyst allows for the synthesis of 1,2,4-triazoles at 80°C with moderate to high yields (55%–95%) without the need for a solvent. nih.govfrontiersin.org This catalyst demonstrates good tolerance to various functional groups on the substrates. nih.govfrontiersin.org
Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate reaction rates, improve yields, and enhance the energy efficiency of chemical processes.
Microwave-assisted synthesis has become a well-established technique in organic chemistry. rsc.org The synthesis of 1,2,4-triazole derivatives has been shown to be highly efficient under microwave irradiation. scipublications.comrjptonline.org For instance, the direct reaction between a piperazine-substituted nitrile and a hydrazide under microwave conditions provides the corresponding 3,5-substituted 1,2,4-triazole with good yield and a significantly reduced reaction time. scipublications.com In some cases, reactions that take several hours under conventional heating can be completed in minutes or even seconds with microwave assistance, often with improved yields. nih.gov A copper(II)-catalyzed synthesis of 1,2,4-triazoles from aryl nitriles and an amine was achieved in 30 minutes under microwave irradiation at 120 °C. nih.gov
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. nih.gov This technique has been successfully applied to the synthesis of 1,2,4-triazole derivatives, offering benefits such as shorter reaction times and higher yields compared to conventional methods. nih.gov For example, the ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives has been reported with good yields and significantly reduced reaction times (39–80 minutes) compared to conventional heating (10–36 hours). nih.gov Similarly, the synthesis of 1,4-disubstituted 1,2,3-triazoles has been efficiently carried out under ultrasonic conditions, demonstrating the broad applicability of this green chemistry tool. researchgate.net
| Approach | Conditions/Catalyst | Key Benefits | Reference |
|---|---|---|---|
| Solvent-Free | HClO₄-SiO₂ | Reduced waste, recyclability of catalyst | nih.govfrontiersin.org |
| Microwave-Assisted | Cu(OAc)₂ | Drastically reduced reaction times, improved yields | nih.govnih.gov |
| Ultrasound-Assisted | Various | Accelerated reaction rates, improved yields, energy efficiency | nih.govresearchgate.net |
Reaction Mechanism Elucidation of Key Synthetic Steps
The synthesis of this compound likely involves two critical transformations: the formation of the 5-benzyl-1H-1,2,4-triazole core and the subsequent introduction of the carboxylate group at the 3-position. A plausible synthetic strategy would involve the initial synthesis of a 5-benzyl-4H-1,2,4-triazole-3-thiol intermediate, followed by desulfurization and carboxylation.
A common and effective method for the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is the alkaline cyclization of 1-acylthiosemicarbazides. ptfarm.pl For the target molecule, this would involve the reaction of phenylacetyl hydrazide with an isothiocyanate, followed by base-mediated ring closure. nih.gov
The formation of the 1,2,4-triazole ring from a thiosemicarbazide derivative is a key cyclization step. While direct transition state analysis for the synthesis of 5-benzyl-1H-1,2,4-triazole is not available, density functional theory (DFT) calculations on analogous systems provide significant insights into the mechanism. The cyclization of acylthiosemicarbazides in an alkaline medium is a well-established method for preparing 1,2,4-triazole derivatives. ptfarm.pl
The reaction is believed to proceed through a series of steps involving nucleophilic attack and dehydration. The transition state for the ring-closing step is of particular interest. Computational studies on similar heterocyclic ring closures suggest that the process involves a concerted mechanism where the new nitrogen-carbon bond is formed as the hydroxyl group is eliminated.
DFT calculations on the cyclization of thiosemicarbazide derivatives to form 1,2,4-triazoles indicate that the transition state involves a significant charge separation, which is stabilized by polar solvents. The geometry of the transition state is typically a distorted five-membered ring, where the forming bond and the breaking bond are elongated.
Below is a hypothetical data table illustrating the calculated activation energies for the cyclization of a precursor to a 5-substituted-1,2,4-triazole, based on analogies to published DFT studies on similar systems.
| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | PCM (Water) | 18.5 |
| M06-2X | def2-TZVP | SMD (DMSO) | 17.2 |
| ωB97X-D | 6-311++G(d,p) | PCM (Ethanol) | 19.1 |
This table presents hypothetical data based on typical activation energies for similar 1,2,4-triazole ring closures as determined by DFT calculations.
The introduction of a carboxyl group onto the 1,2,4-triazole ring is a critical step in the synthesis of the target molecule. This can be envisioned to occur via the carboxylation of a 5-benzyl-1H-1,2,4-triazole intermediate with carbon dioxide. Such reactions are typically performed in the presence of a strong base to generate the corresponding azole anion, which then acts as a nucleophile.
The thermodynamics of the carboxylation of azole anions with CO2 have been investigated using DFT calculations. nih.gov These studies reveal that the reaction enthalpy is dependent on the number of nitrogen atoms in the azole ring and the energy of the lone pair on the reacting nitrogen atom. For the reaction to be thermodynamically favorable, the energy cost of bending the linear CO2 molecule to form the N-C bond must be overcome. nih.gov
The kinetics of such carboxylation reactions are influenced by several factors, including the nature of the azole, the solvent, the temperature, and the pressure of CO2. The rate-determining step is often the nucleophilic attack of the azole anion on the carbon dioxide molecule.
A kinetic study of a related carboxylation of a terminal alkyne catalyzed by a silver N-heterocyclic carbene complex showed that the reaction proceeds efficiently at room temperature under an atmosphere of CO2, with the reaction rate being dependent on the catalyst concentration and the substrate. mdpi.com While this is a different system, it highlights the feasibility of carboxylation reactions under relatively mild conditions.
Below is a data table with plausible thermodynamic parameters for the carboxylation of a 5-benzyl-1H-1,2,4-triazole anion, derived from analogies with computational studies on other azole-CO2 interactions. nih.gov
| Parameter | Calculated Value | Units |
|---|---|---|
| ΔH (Enthalpy of Reaction) | -15.8 | kcal/mol |
| ΔS (Entropy of Reaction) | -35.2 | cal/mol·K |
| ΔG (Gibbs Free Energy at 298 K) | -5.3 | kcal/mol |
This table presents hypothetical thermodynamic data for the carboxylation of a 5-benzyl-1H-1,2,4-triazole anion, based on DFT calculations for the carboxylation of similar azole anions.
Chemical Reactivity and Transformational Studies of Sodium 5 Benzyl 1h 1,2,4 Triazole 3 Carboxylate
Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring
The 1,2,4-triazole (B32235) ring is an aromatic heterocycle with three nitrogen atoms, which influences its reactivity towards electrophiles and nucleophiles. The electron-donating character of the nitrogens makes the ring generally susceptible to electrophilic attack on the nitrogen atoms. Protonation, for instance, readily occurs on the nitrogen atoms.
Nucleophilic substitution on the carbon atoms of the 1,2,4-triazole ring is less common and typically requires activation by electron-withdrawing groups or conversion to a mesoionic intermediate. In the case of sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate, the carboxylate group can influence the electron density of the ring. Studies on related 1,2,4-triazole systems have shown that nucleophilic substitution can occur, for example, by displacement of a suitable leaving group on the ring. For instance, the reaction of 5-chloro-2,3-diphenyltetrazolium salt with primary amines can lead to the formation of 1,2,4-triazole derivatives through a proposed mesoionic intermediate, demonstrating a pathway for nucleophilic attack and subsequent ring transformation. nih.gov
| Reaction Type | Reagent/Condition | Product Type |
| Electrophilic Substitution (on N) | Alkyl Halide | N-alkylated triazole |
| Nucleophilic Substitution (on C) | Requires activation/leaving group | Substituted triazole |
Functional Group Interconversions of the Carboxylate Moiety
The carboxylate group in this compound is a key site for functional group interconversions, allowing for the synthesis of a variety of derivatives. The sodium salt can be readily converted to the corresponding carboxylic acid by treatment with a suitable acid. This carboxylic acid derivative serves as a versatile precursor for further transformations.
Recent advancements have highlighted direct decarboxylative functional group interconversions, which could potentially be applied to this compound. nih.gov For example, a direct decarboxylative triazolation has been developed, converting carboxylic acids to triazoles in a single step. nih.gov While not specifically demonstrated on this compound, this methodology opens up possibilities for novel transformations.
Derivatization Strategies for Structural Modification and Exploration
The carboxylate functionality is readily derivatized to form amides and esters, which are important for modifying the compound's physicochemical properties. The corresponding carboxylic acid can be activated using standard coupling agents to facilitate amide bond formation with various amines. Similarly, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.
Studies on related 5-substituted-1,2,4-triazole-3-carboxylates have demonstrated efficient synthesis of esters and amides. researchgate.netresearchgate.net For example, 5-substituted ethyl 1,2,4-triazole-3-carboxylates have been synthesized through the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate. researchgate.net Furthermore, various amides of 5-amino-1,2,4-triazole-3-carboxylic acid have been prepared, showcasing the versatility of the carboxylate group for derivatization. researchgate.net A general procedure for the amidation of carboxylic acids using activating agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has also been reported, which could be applicable. lookchemmall.com
| Derivative | Reagents |
| Amide | Amine, Coupling Agent (e.g., DCC, EDC) |
| Ester | Alcohol, Acid Catalyst or Acyl Chloride |
The benzyl (B1604629) group attached to the triazole ring also offers opportunities for chemical modification. The methylene (B1212753) bridge of the benzyl group is a potential site for radical reactions, such as halogenation, which can then be followed by nucleophilic substitution to introduce a variety of functional groups.
Photochemical and Thermochemical Decomposition Pathways
The stability of this compound under photochemical and thermochemical conditions is an important aspect of its chemical profile. Studies on the photolysis of N-aryl 1,2,3-triazoles have shown that these compounds can undergo denitrogenative transformations to generate other valuable products. researchgate.net The photolysis of 1-benzyl-1,2,3-benzotriazole has also been investigated. acs.org While these studies are on the 1,2,3-triazole isomer, they suggest that the triazole ring can be susceptible to photochemical decomposition.
Thermochemical decomposition studies on 1,2,4-triazole and its derivatives have been conducted. acs.org A study on the thermal decomposition of 1,2,4-triazolyl-3-carboxylic acid using FTIR matrix isolation has provided insights into its degradation pathways. dntb.gov.ua The initial decomposition of 1,2,4-triazole is proposed to occur via an H-transfer path. acs.org For energetic complexes of 3-amino-1,2,4-triazole-5-carboxylic acid, thermal decomposition leads to the collapse of the main framework at high temperatures. nih.gov It is expected that the thermal decomposition of this compound would involve decarboxylation and fragmentation of the triazole ring.
| Condition | Potential Products |
| Photochemical | Ring-opened products, denitrogenated species |
| Thermochemical | Decarboxylated product, fragmented triazole ring |
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction chemistry of this compound is not extensively documented. The triazole ring is generally stable to mild oxidizing and reducing agents. The benzyl group, however, can be oxidized at the benzylic position to a carbonyl group under strong oxidizing conditions. The phenyl ring of the benzyl group can be reduced to a cyclohexyl ring via catalytic hydrogenation, although this would require forcing conditions that might also affect the triazole ring.
The carboxylate group is generally resistant to further oxidation. Reduction of the carboxylate to a primary alcohol would be a challenging transformation in the presence of the triazole ring. Specific and selective methods would be required to achieve such transformations without affecting the other functional groups.
Advanced Spectroscopic and Structural Elucidation Techniques for Academic Research on Sodium 5 Benzyl 1h 1,2,4 Triazole 3 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate, a suite of 1D and 2D NMR experiments provides a complete map of the proton and carbon framework, confirming the identity and purity of the compound.
While 1D ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei, 2D NMR experiments are crucial for assembling the molecular puzzle. ipb.pt For this compound, these experiments reveal through-bond and through-space correlations.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, a COSY spectrum would show correlations between the protons within the phenyl ring of the benzyl (B1604629) group and potentially a weak correlation between the benzylic CH₂ protons and the ortho-protons of the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. rsc.org This is essential for assigning the carbon signals of the benzyl group's CH₂ and the aromatic CHs.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for mapping the complete molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. princeton.edu This is particularly vital for connecting the distinct fragments of the molecule and probing quaternary carbons that have no attached protons. Key HMBC correlations would include:
Connectivity between the benzylic CH₂ protons and the C5 carbon of the triazole ring, as well as the C1' carbon of the phenyl ring.
Correlations from the aromatic protons to various carbons within the phenyl ring.
A crucial correlation from the benzylic CH₂ protons to the C3 carbon of the triazole ring, confirming the connectivity around the heterocyclic core.
Most importantly, a correlation from the triazole NH proton to the C3 and C5 carbons, and potentially to the carboxylate carbon (C=O), confirming the tautomeric form and the position of the carboxylate group. princeton.edu
The expected ¹H and ¹³C NMR chemical shifts, based on data from analogous triazole structures, are summarized below. urfu.rurdd.edu.iqrsc.org
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts User can filter by atom type (Proton, Carbon) and functional group (Aromatic, Methylene (B1212753), Triazole, Carboxylate).
| Atom Number | Atom Type | Functional Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|---|---|
| C3 | Carbon | Triazole | - | ~160-165 | NH, CH₂ |
| C5 | Carbon | Triazole | - | ~155-160 | NH, CH₂ |
| -COO⁻ | Carbon | Carboxylate | - | ~165-170 | NH |
| -CH₂- | Carbon | Methylene | - | ~30-35 | C5, C1', C2'/C6' |
| -CH₂- | Proton | Methylene | ~4.0-4.5 | - | C5, C1', C2'/C6' |
| C1' | Carbon | Aromatic | - | ~135-140 | CH₂, H2'/H6' |
| C2'/C6' | Carbon | Aromatic | - | ~128-130 | H3'/H5', CH₂ |
| H2'/H6' | Proton | Aromatic | ~7.2-7.4 | - | C4', C1' |
| C3'/C5' | Carbon | Aromatic | - | ~128-130 | H2'/H6', H4' |
| H3'/H5' | Proton | Aromatic | ~7.2-7.4 | - | C1', C3'/C5' |
| C4' | Carbon | Aromatic | - | ~126-128 | H2'/H6', H3'/H5' |
| H4' | Proton | Aromatic | ~7.2-7.4 | - | C2'/C6' |
| NH | Proton | Triazole | ~12-14 | - | C3, C5, -COO⁻ |
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure of crystalline materials, providing information that is complementary to X-ray diffraction. osti.gov For this compound, ssNMR is particularly useful for confirming salt formation and probing the local environment within the crystal lattice.
The key application of ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) ssNMR is to differentiate the salt from its corresponding carboxylic acid. In the solid state, the carboxylic acid may exist as a hydrogen-bonded dimer. Upon conversion to the sodium salt, significant changes in the chemical shift of the carboxyl carbon are expected. researchgate.net This shift provides definitive evidence of deprotonation and salt formation. Furthermore, ssNMR can be used to identify different polymorphic forms of the salt, as distinct crystal packing arrangements will result in different chemical shifts for the carbon and nitrogen atoms in the molecule. Advanced techniques such as ¹⁵N ssNMR can be particularly insightful, as the chemical shifts of the triazole nitrogen atoms are highly sensitive to their protonation state and involvement in hydrogen bonding. osti.gov
Advanced Mass Spectrometry Approaches for Mechanistic Insights and Trace Analysis
Mass spectrometry (MS) provides essential information about a molecule's mass and its fragmentation pathways, which helps in confirming the structure and understanding chemical stability.
In a typical Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the parent molecule (in this case, the protonated or deprotonated form of the corresponding carboxylic acid, C₁₀H₉N₃O₂) would be observed. The subsequent fragmentation pattern provides a structural fingerprint. Based on the fragmentation of similar benzyl-triazole and heterocyclic structures, a plausible fragmentation pathway can be proposed. rsc.orgresearchgate.netlibretexts.org
Key fragmentation steps for the parent acid (m/z 203) would likely include:
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion to yield a fragment at m/z 159. This is a common fragmentation for carboxylic acids. libretexts.org
Benzylic Cleavage: The most prominent fragmentation would be the cleavage of the C-C bond between the methylene group and the phenyl ring, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is a characteristic fragmentation for benzyl-containing compounds. rsc.org
Ring Fragmentation: The triazole ring can undergo cleavage, often involving the loss of N₂ (28 Da), leading to various smaller fragments.
Interactive Table 2: Predicted Mass Spectrometry Fragmentation User can filter by Proposed Structure or Neutral Loss.
| m/z | Proposed Ion Structure | Neutral Loss |
|---|---|---|
| 204 | [M+H]⁺ (protonated parent acid) | - |
| 202 | [M-H]⁻ (deprotonated parent acid) | - |
| 159 | [M+H - COOH]⁺ or [M - CO₂]⁺ | COOH (45) or CO₂ (44) |
| 132 | [M+H - C₆H₅]⁺ | C₆H₅ (77) |
| 91 | [C₇H₇]⁺ (tropylium ion) | C₃H₂N₃O₂ (112) |
| 77 | [C₆H₅]⁺ (phenyl cation) | C₄H₄N₃O₂ (126) |
Tandem mass spectrometry (MS/MS) is a highly selective technique used to gain further structural information by isolating a specific ion and inducing its fragmentation. nih.gov This is particularly valuable for confirming proposed fragmentation pathways and for identifying trace-level components, such as reaction intermediates or impurities, in a complex mixture. sciex.comtandfonline.com
During the synthesis of this compound, MS/MS could be used to monitor the reaction progress. An ion corresponding to a suspected intermediate could be selectively isolated and fragmented. The resulting daughter ions would provide a fragmentation pattern that could confirm the intermediate's structure without the need for its physical isolation. This approach allows for detailed mechanistic investigations of the cyclization and substitution reactions that form the triazole ring. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their environment, making them ideal for studying hydrogen bonding and confirming functional groups. researchgate.net
For this compound, the most significant application of FTIR and Raman is the confirmation of salt formation by analyzing the carboxylate group's vibrations. researchgate.net
In the precursor, 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid , the FTIR spectrum would be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 2500-3300 cm⁻¹, and a sharp, strong C=O stretching band around 1700-1730 cm⁻¹.
Upon conversion to the sodium salt , these features disappear. The broad O-H band vanishes, and the single C=O band is replaced by two new, distinct bands: an intense asymmetric stretching vibration (νₐs COO⁻) around 1550-1610 cm⁻¹ and a weaker symmetric stretching vibration (νₛ COO⁻) around 1400-1440 cm⁻¹. researchgate.net This spectral change is definitive proof of deprotonation and salt formation.
Additionally, other characteristic bands can be assigned to the triazole and benzyl moieties. researchgate.netnih.gov The N-H stretching of the triazole ring typically appears above 3100 cm⁻¹, while aromatic C-H stretches from the benzyl group are observed just above 3000 cm⁻¹. Vibrations corresponding to the N=N and C-N bonds of the triazole ring are found in the 1000-1500 cm⁻¹ fingerprint region. researchgate.netnih.gov
Interactive Table 3: Characteristic FTIR/Raman Vibrational Frequencies User can filter by Functional Group.
| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Notes |
|---|---|---|---|
| ~3100-3200 | Triazole | N-H stretch | Confirms presence of the NH proton on the triazole ring. |
| ~3000-3100 | Aromatic | C-H stretch | Characteristic of the benzyl group's phenyl ring. |
| ~2850-2960 | Methylene | C-H stretch | Asymmetric and symmetric stretches of the benzylic CH₂ group. |
| ~1550-1610 | Carboxylate | Asymmetric COO⁻ stretch | Key marker for salt formation. Strong intensity in FTIR. |
| ~1400-1440 | Carboxylate | Symmetric COO⁻ stretch | Key marker for salt formation. |
| ~1450-1600 | Aromatic | C=C stretch | Multiple bands characteristic of the phenyl ring. |
| ~1200-1300 | Triazole | N=N stretch | Characteristic vibration of the triazole ring. researchgate.net |
| ~690-770 | Aromatic | C-H out-of-plane bend | Indicates monosubstitution on the phenyl ring. |
X-ray Diffraction Studies for Solid-State Structure and Crystal Packing
X-ray diffraction (XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms in a crystal, researchers can deduce bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.
Single Crystal X-ray Diffraction (SCXRD) is an indispensable tool for obtaining an unambiguous, three-dimensional representation of a molecule's structure in the solid state. This technique involves mounting a single, high-quality crystal in an X-ray beam and rotating it to collect diffraction data from all possible orientations. The resulting data allows for the calculation of the electron density map of the unit cell, revealing the precise position of each atom.
For this compound, an SCXRD analysis would provide critical information on:
The coordination of the sodium ion with the carboxylate group and potentially with the nitrogen atoms of the triazole ring or water molecules.
The planarity of the 1,2,4-triazole (B32235) ring and the torsion angles associated with the benzyl substituent.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence physical properties like solubility and melting point.
While specific crystallographic data for this compound is not publicly available, the analysis of structurally related triazole derivatives illustrates the type of detailed information that can be obtained. For instance, the crystal structure of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been determined, providing a model for the kind of structural features that might be observed. nih.gov In cases where a chiral compound crystallizes in a non-centrosymmetric space group, SCXRD can also be used to determine its absolute configuration by analyzing anomalous dispersion effects.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁N₃O₂ |
| Formula Weight | 217.23 |
| Crystal System | Trigonal |
| Space Group | R-3 |
| a (Å) | 10.1178 (7) |
| c (Å) | 8.9971 (8) |
| V (ų) | 797.64 (11) |
| Z | 3 |
| Temperature (K) | 293 |
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples or powders. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. This pattern serves as a unique "fingerprint" for a specific crystalline phase.
The primary application of PXRD in the study of a compound like this compound is the investigation of polymorphism. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical and chemical properties, including stability, solubility, and bioavailability. A polymorphism screen using PXRD would involve analyzing samples of the compound prepared under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates). The appearance of different diffraction patterns would indicate the existence of multiple polymorphs, each of which would then be subject to further characterization.
Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Research (if chiral derivatives are studied)
While this compound is itself an achiral molecule, the study of its potential chiral derivatives would necessitate the use of chiroptical spectroscopy to investigate their stereochemical properties. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive techniques that provide information about the absolute configuration and solution-state conformation of chiral molecules.
These methods rely on the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions. researchgate.net A VCD spectrum provides detailed information about the stereochemistry of the entire molecule, as nearly all vibrational modes in a chiral molecule can be VCD-active. nih.gov
For a hypothetical chiral derivative of this compound, these techniques would be invaluable. The standard modern approach involves comparing the experimentally measured ECD and VCD spectra with spectra predicted computationally using quantum-chemical methods, such as Density Functional Theory (DFT), for a known configuration (e.g., the R or S enantiomer). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the synthesized molecule. preprints.orgnih.gov Furthermore, ECD studies can yield insights into the supramolecular arrangement and aggregation behavior of chiral triazole-containing molecules in different states. researchgate.net
| Technique | Spectral Region | Molecular Process | Primary Application |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | UV-Visible | Electronic Transitions | Assigning absolute configuration, studying electronic structure and aggregation. researchgate.net |
| Vibrational Circular Dichroism (VCD) | Infrared | Vibrational Transitions | Assigning absolute configuration, determining solution-state conformation. researchgate.netnih.gov |
Theoretical and Computational Chemistry Investigations of Sodium 5 Benzyl 1h 1,2,4 Triazole 3 Carboxylate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For the anionic component, 5-benzyl-1H-1,2,4-triazole-3-carboxylate, DFT calculations are instrumental in determining its optimized molecular geometry, vibrational frequencies, and a host of electronic properties. researchgate.net
DFT studies on related triazole systems have demonstrated that methods like B3LYP with a 6-311++G(d,p) basis set can provide reliable geometric and electronic parameters. researchgate.net These calculations would reveal bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. For instance, the planarity of the triazole ring and the orientation of the benzyl (B1604629) and carboxylate substituents are critical determinants of its interaction with biological targets.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions.
The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For 5-benzyl-1H-1,2,4-triazole-3-carboxylate, the HOMO is likely to be distributed over the electron-rich regions of the triazole ring and the carboxylate group, indicating these sites as probable centers for electrophilic attack. Conversely, the LUMO is expected to be located across the heterocyclic ring system, highlighting potential sites for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability.
Table 1: Representative Frontier Molecular Orbital Data for a Substituted 1,2,4-Triazole (B32235) Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -1.23 |
| Energy Gap (ΔE) | 5.35 |
Note: This data is illustrative and based on DFT calculations for a functionally related 1,2,4-triazole derivative. Actual values for sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate would require specific calculations.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface.
For the 5-benzyl-1H-1,2,4-triazole-3-carboxylate anion, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group. These areas represent the most likely sites for interaction with positive charges, such as the sodium cation or hydrogen bond donors in a biological receptor. Regions of positive potential (blue) would be expected around the hydrogen atoms, while the benzyl group would present a more neutral (green) surface, albeit with potential for π-π interactions.
Ab Initio and Semi-Empirical Methods for Reaction Pathway Modeling
Understanding the synthetic pathways to this compound is essential for optimizing its production. Computational methods, including ab initio and semi-empirical calculations, can model the reaction mechanisms, identify transition states, and calculate activation energies.
The synthesis of 5-substituted-1H-1,2,4-triazole-3-carboxylates typically involves the cyclocondensation of carboxylic acid hydrazides with reagents like ethyl carbethoxyformimidate. researchgate.net Computational modeling of such reaction pathways can elucidate the step-by-step mechanism, confirming, for example, whether the reaction proceeds via a concerted or stepwise pathway. researchgate.net These studies help in understanding the regioselectivity of the cyclization and can predict the most energetically favorable route, thereby guiding experimental efforts to improve yields and reduce byproducts. mdpi.comnih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While DFT calculations provide insights into the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in aqueous solution. pensoft.net For this compound, MD simulations can reveal crucial information about its solvation, ion-pairing behavior, and interactions with other molecules. nih.gov
An MD simulation would model the trajectory of the triazole anion, the sodium cation, and a large number of solvent molecules (e.g., water) over time. researchgate.netfrontiersin.org Analysis of these trajectories provides data on:
Solvation Shell Structure: How water molecules arrange around the carboxylate group, the triazole ring nitrogens, and the sodium ion.
Ion Pairing: The dynamics and stability of the interaction between the sodium cation and the carboxylate anion.
Conformational Dynamics: The flexibility of the benzyl group and its preferred orientations in solution.
Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the solute and solvent molecules. nih.gov
These simulations are critical for understanding the compound's solubility and how it behaves in a physiological environment. pensoft.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical or biological properties of compounds based on their molecular descriptors. researchgate.net For a series of 1,2,4-triazole derivatives, QSPR models can be developed to predict properties like lipophilicity (LogP), solubility, or a specific biological activity. kashanu.ac.irkashanu.ac.irtandfonline.com
To build a QSPR model for compounds related to this compound, a dataset of similar molecules with known property values would be assembled. imist.ma Various molecular descriptors (e.g., topological, electronic, constitutional) would be calculated for each molecule. kashanu.ac.ir Multiple Linear Regression (MLR) or other machine learning algorithms are then used to create a mathematical equation linking these descriptors to the property of interest. researchgate.netkashanu.ac.ir Such a model could then be used to predict the properties of novel, unsynthesized derivatives, accelerating the discovery of compounds with desired characteristics.
Table 2: Example of Descriptors Used in QSPR Modeling of Triazole Derivatives
| Descriptor Type | Example Descriptor | Property Modeled |
|---|---|---|
| Topological | Zagreb Index (ZM1) | Lipophilicity researchgate.net |
| Electronic | Dipole Moment | Antimicrobial Activity kashanu.ac.ir |
| Constitutional | Molecular Weight | Antifungal Activity tandfonline.com |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Given the prevalence of the 1,2,4-triazole moiety in pharmacologically active compounds, molecular docking is a vital computational technique to predict and analyze the binding of this compound to biological targets like enzymes or receptors. nih.gov Docking simulations place the ligand (the triazole derivative) into the active site of a target protein and score the potential binding poses based on intermolecular interactions.
Studies on related triazole compounds have shown their potential to inhibit various enzymes. nih.gov For instance, molecular docking has been used to investigate triazoles as potential aromatase inhibitors for cancer therapy. nih.gov In such a study, the 5-benzyl-1H-1,2,4-triazole-3-carboxylate anion would be docked into the aromatase active site. The simulation would predict:
Binding Affinity: An estimated free energy of binding (e.g., in kcal/mol).
Binding Pose: The optimal orientation and conformation of the ligand within the active site.
Key Interactions: Specific hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking between the ligand and amino acid residues.
The carboxylate group would be expected to form strong ionic or hydrogen bonds with positively charged or polar residues (e.g., Arginine, Lysine). The triazole nitrogens can act as hydrogen bond acceptors, while the benzyl group can engage in hydrophobic or π-stacking interactions. nih.gov These predictions provide a structural basis for the molecule's potential biological activity and can guide the design of more potent and selective inhibitors.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-benzyl-1H-1,2,4-triazole-3-carboxylate |
| Letrozole |
| Anastrozole |
| Arginine |
Coordination Chemistry and Metal Complexation Studies Involving Sodium 5 Benzyl 1h 1,2,4 Triazole 3 Carboxylate As a Ligand
Ligand Design Principles and Coordination Modes of the Triazole Carboxylate Moiety
The design of ligands is a critical aspect of coordination chemistry, dictating the structure and properties of the resulting metal complexes. Sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate incorporates two key functional groups for metal coordination: the 1,2,4-triazole (B32235) ring and the carboxylate group. The benzyl (B1604629) group, while not typically involved in coordination, influences the steric and electronic properties of the ligand.
The 1,2,4-triazole ring is a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs). It can coordinate to metal centers through its nitrogen atoms in several ways. A common coordination mode involves the N1 and N2 atoms acting as a bridging unit between two metal centers. Alternatively, it can coordinate in a monodentate fashion through one of the nitrogen atoms. The specific coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.
The carboxylate group (-COO⁻) is a classic coordinating moiety in coordination chemistry. It can exhibit a variety of coordination modes, including monodentate, bidentate chelating, and bidentate bridging. This flexibility allows for the formation of a wide range of structures, from discrete molecular complexes to extended one-, two-, or three-dimensional coordination polymers. The combination of the triazole ring and the carboxylate group in a single molecule offers the potential for forming robust and intricate metal-organic architectures. For instance, in related bifunctional 1,2,4-triazole-carboxylate ligands, these moieties can act as multidentate donors, leading to the formation of complex structures like 2D layers or 3D zeolite-like networks google.com.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with ligands analogous to this compound is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. google.com The choice of solvent, temperature, and molar ratio of metal to ligand can significantly influence the final product. Techniques such as hydrothermal synthesis are often employed to promote the crystallization of the resulting complexes.
Characterization of these complexes involves a suite of analytical techniques to determine their structure and properties. These methods include:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the triazole and carboxylate groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution, particularly for diamagnetic metal ions. google.com
Elemental Analysis: To determine the empirical formula of the complex.
While specific data for complexes of 5-benzyl-1H-1,2,4-triazole-3-carboxylate is not abundant in the reviewed literature, studies on similar triazole-based ligands show the formation of complexes with various transition metals like Co(II), Ni(II), Cu(II), and Zn(II). google.com The resulting geometries can range from tetrahedral and square planar to octahedral, depending on the coordination number and the nature of the metal ion.
UV-Visible (UV-Vis) Spectroscopy is a valuable tool for probing the electronic transitions within transition metal complexes. The absorption of UV or visible light can promote electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions) or involve charge transfer between the metal and the ligand (metal-to-ligand charge transfer, MLCT, or ligand-to-metal charge transfer, LMCT). The positions and intensities of these absorption bands provide insights into the coordination geometry and the nature of the metal-ligand bonding. For instance, the electronic spectra of complexes with related ligands often show bands corresponding to intra-ligand transitions as well as d-d transitions of the metal ion, which are shifted upon coordination.
Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying complexes with unpaired electrons (paramagnetic complexes). It provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal center. The EPR spectrum is characterized by its g-values and hyperfine coupling constants. For example, in Cu(II) complexes with triazole-carboxylate ligands, EPR spectra have been used to understand effects like spin frustration and antisymmetric exchange in polynuclear clusters. google.com
| Technique | Information Gained from Analogous Systems |
| UV-Vis Spectroscopy | - Observation of d-d electronic transitions in transition metal complexes. - Identification of charge-transfer bands (MLCT, LMCT). - Information on the coordination geometry of the metal center. |
| EPR Spectroscopy | - Determination of the electronic structure of paramagnetic metal ions. - Insights into the symmetry of the coordination environment. - Measurement of g-values and hyperfine coupling constants to probe metal-ligand interactions. |
The incorporation of ligands like this compound into Metal-Organic Frameworks (MOFs) can lead to materials with interesting magnetic properties. The magnetic behavior of these materials is determined by the nature of the metal ions and the way they are bridged by the organic ligands. The triazole ring, in particular, is known to be an effective mediator of magnetic exchange interactions between metal centers.
The magnetic properties of MOFs are typically studied by measuring the magnetic susceptibility as a function of temperature. Depending on the arrangement of the metal ions and the bridging ligands, these materials can exhibit various magnetic phenomena, including:
Paramagnetism: Arising from isolated magnetic centers with no significant interactions.
Antiferromagnetism: Occurring when the magnetic moments of adjacent metal ions align in opposite directions, leading to a cancellation of the net magnetic moment at low temperatures.
Ferromagnetism: Resulting from the parallel alignment of magnetic moments, leading to a strong net magnetic moment.
In MOFs constructed from bifunctional 1,2,4-triazole-carboxylate ligands and Cu(II) ions, for example, studies have revealed spin frustration and antisymmetric exchange effects, which are evident in their magnetic properties and EPR spectra. google.com
| Magnetic Property | Description in the Context of Triazole-Carboxylate MOFs |
| Paramagnetism | Observed when metal centers are sufficiently isolated by the organic ligand. |
| Antiferromagnetism | A common phenomenon in polynuclear complexes where the triazole and/or carboxylate groups mediate superexchange interactions between metal ions. |
| Ferromagnetism | Less common, but can be engineered through careful design of the ligand and the resulting crystal structure. |
Lanthanide and Actinide Complexation for Luminescent or Radiochemical Research
The coordination chemistry of lanthanide and actinide ions is of great interest due to their unique electronic and spectroscopic properties. Ligands containing O- and N-donor atoms, such as this compound, are well-suited for complexing these f-block elements.
Lanthanide complexes are particularly renowned for their characteristic luminescence. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, can lead to highly efficient and sharp emission bands, making these complexes suitable for applications in lighting, displays, and bio-imaging. The efficiency of this energy transfer is dependent on the energy levels of the ligand and the lanthanide ion.
In the realm of radiochemical research, ligands that can strongly and selectively bind to actinide ions are of importance for applications in nuclear waste separation and environmental remediation. The design of ligands that can effectively encapsulate these large and highly charged ions is a key area of research. While specific studies on the complexation of 5-benzyl-1H-1,2,4-triazole-3-carboxylate with lanthanides and actinides are limited, the presence of both hard (carboxylate) and borderline (triazole) donor sites suggests a strong potential for coordination with these elements.
Reactivity and Catalytic Activity of Metal-Complexed Derivatives (Focused on Catalytic Mechanisms)
Metal complexes derived from triazole-based ligands have shown promise as catalysts in a variety of organic transformations. The metal center in these complexes can act as a Lewis acid or a redox-active site, facilitating reactions such as oxidation, reduction, and carbon-carbon bond formation.
For instance, copper(II) complexes with triazole derivatives have been investigated as catalysts for the selective oxidation of hydrocarbons. google.com The proposed mechanism for styrene oxidation often involves the copper-assisted formation of oxygen-centered radicals, which then oxidize the substrate. google.com The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity.
The catalytic mechanism of such reactions can be complex and often involves several steps, including:
Coordination of the substrate to the metal center.
Activation of the substrate or an oxidant.
Transformation of the substrate to the product.
Release of the product and regeneration of the catalyst.
Understanding these mechanistic pathways is essential for the rational design of more efficient and selective catalysts. While the catalytic activity of complexes with this compound has not been extensively explored, the structural features of this ligand suggest that its metal complexes could be promising candidates for catalytic applications, particularly in oxidation reactions.
Mechanistic Investigations of Biological Interactions of Sodium 5 Benzyl 1h 1,2,4 Triazole 3 Carboxylate at the Molecular Level
Enzyme Inhibition Mechanisms and Molecular Docking Studies
While direct enzyme inhibition studies for sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate are not extensively documented, research on structurally similar compounds offers significant insights. A notable area of investigation for 1,2,4-triazole (B32235) derivatives is the inhibition of xanthine (B1682287) oxidase (XO), an enzyme pivotal in purine (B94841) metabolism and implicated in conditions like gout.
For instance, a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were designed and evaluated as XO inhibitors. nih.gov This study provides a valuable model for understanding how the 5-benzyl component of the target compound might interact with enzyme active sites. Molecular modeling simulations of these derivatives predicted key interactions within the XO binding pocket. nih.gov It is plausible that the benzyl (B1604629) group of this compound could similarly occupy a hydrophobic pocket within an enzyme's active site, while the triazole ring and carboxylate group could form hydrogen bonds or electrostatic interactions with amino acid residues.
Molecular docking is a computational tool frequently used to predict the binding orientation and affinity of a small molecule to a target protein. For various 1,2,4-triazole derivatives, docking studies have been instrumental in elucidating their potential as antimicrobial agents by identifying crucial interactions with microbial enzymes. ekb.eg In a hypothetical docking study of this compound with a target enzyme, one would anticipate the following interactions:
Benzyl Group: Formation of hydrophobic or van der Waals interactions.
Triazole Ring: Potential for hydrogen bonding via its nitrogen atoms.
Carboxylate Group: Likely to form strong hydrogen bonds or salt bridges with positively charged residues like arginine or lysine.
A study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as potential cyclooxygenase-2 (COX-2) inhibitors also highlights the importance of the carboxylic acid moiety in binding. nih.gov Docking simulations revealed that the carboxylate group could interact with key residues in the COX-2 active site, such as Tyr355 and Arg120. nih.gov This suggests that the carboxylate of the target compound is a critical functional group for potential enzyme inhibition.
Receptor Binding Studies and Ligand-Receptor Interactions (Focus on Fundamental Binding Characteristics)
The key structural features of this compound that would dictate its receptor binding profile are:
Aromatic Benzyl Group: This bulky, hydrophobic group can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues within a receptor's binding pocket.
1,2,4-Triazole Core: This heterocyclic ring is polar and can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with receptor surfaces. nih.gov
Carboxylate Anion: At physiological pH, the carboxylate group is negatively charged and would favorably interact with positively charged residues (e.g., arginine, lysine) in a receptor, forming strong ionic bonds.
Studies on other triazole derivatives have confirmed their ability to bind to various receptors, although these derivatives have different substitution patterns. For example, certain triazole-containing compounds have been investigated as cannabinoid receptor ligands. While these compounds are structurally distinct from the subject of this article, the studies underscore the versatility of the triazole scaffold in receptor recognition.
Molecular Pathways of Cellular Perturbation (if studied as a tool in fundamental biology)
There is currently a lack of studies investigating this compound as a tool for studying fundamental biological pathways. However, based on the activities of related compounds, we can speculate on potential areas of investigation.
For instance, research on 1-(benzyloxymethyl)-1,2,4-triazole-3-carboxamide , an analogue with a modified benzyl group and an amide instead of a carboxylate, has suggested a potential mechanism of action involving the inhibition of translation initiation. mdpi.com Molecular docking results from this study indicated that the compound might interfere with the assembly of the eIF4E complex, which is crucial for protein synthesis. mdpi.com Furthermore, some analogues of ribavirin, which contains a 1,2,4-triazole-3-carboxamide core, have been shown to induce apoptosis in leukemia cells by causing an accumulation of cells in the G1 phase of the cell cycle and inducing caspase-3 cleavage. mdpi.com
Should this compound be found to possess antiproliferative properties, its mechanism could potentially involve the perturbation of cell cycle regulation or the induction of apoptosis through pathways yet to be identified.
Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Determinants
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. While a dedicated SAR study for a series of compounds centered around this compound is not available, we can infer key mechanistic determinants from studies on analogous series.
A study on 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives as xanthine oxidase inhibitors revealed important SAR insights. nih.gov The findings demonstrated that:
The 3,5-disubstituted-1,2,4-triazole framework is a viable scaffold for XO inhibitory activity. nih.gov
Substitutions on the benzyl ring significantly impact potency. For example, a 3'-nitro and a 4'-sec-butoxy group on the benzyl moiety were found to be favorable for activity. nih.gov
This suggests that for this compound, modifications to the benzyl ring could be a key strategy for modulating its biological activity.
Similarly, in a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives , the presence and position of substituents on the phenyl ring, as well as the nature of the group attached to the carboxylic acid, were shown to be critical for their anti-inflammatory activity. nih.gov
Based on these analogous studies, a hypothetical SAR for this compound could be summarized as follows:
| Molecular Fragment | Postulated Importance for Biological Activity |
| Benzyl Group | The size and electronic properties of substituents on the phenyl ring are likely to influence binding affinity and selectivity for a target protein. |
| 1,2,4-Triazole Ring | The core scaffold is essential for the overall geometry and provides key hydrogen bonding interactions. Its relative orientation to the other substituents is critical. |
| Carboxylate Group | This group is likely a primary point of electrostatic or hydrogen-bonding interaction with a biological target. Esterification or conversion to an amide would drastically alter the activity profile. |
Future research focusing on systematic modifications of these three regions of the molecule will be essential to fully elucidate the mechanistic determinants of the biological activity of this compound.
Advanced Materials Science Applications and Supramolecular Chemistry of Sodium 5 Benzyl 1h 1,2,4 Triazole 3 Carboxylate Derivatives
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing the Triazole Core
The 1,2,4-triazole-3-carboxylate (B8385096) scaffold is an excellent candidate for the construction of MOFs and COFs due to its ability to act as a multidentate linker, bridging metal centers or organic nodes to form extended, crystalline networks. The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions in various modes, leading to a rich diversity of network topologies. nih.govrsc.org The benzyl (B1604629) group at the 5-position of the triazole ring introduces a bulky, hydrophobic substituent that can be used to tune the physicochemical properties of the resulting frameworks.
In the design of MOFs, the carboxylate group can chelate or bridge metal ions, while the triazole nitrogen atoms can act as additional coordination sites, enhancing the stability and dimensionality of the framework. For COFs, which are constructed from light elements through strong covalent bonds, the carboxylate and a suitably functionalized benzyl or triazole group could be modified to participate in condensation reactions (e.g., boronate ester or imine formation) to create porous, crystalline polymers. The presence of both a hydrogen-bond-donating N-H group and accepting nitrogen atoms in the triazole ring can also direct the self-assembly of the framework through hydrogen bonding interactions.
The porosity of MOFs and COFs is a critical parameter for applications in gas storage and separation. The pore size, shape, and chemical environment of these materials can be precisely controlled by the choice of the organic linker. In frameworks constructed from derivatives of 5-benzyl-1H-1,2,4-triazole-3-carboxylate, the benzyl group is expected to play a significant role in defining the porous architecture.
Research on other 1,2,4-triazole-based MOFs has demonstrated that the size and nature of the substituent on the triazole ring directly impact the porosity and gas adsorption properties. researchgate.net For instance, increasing the steric bulk of alkyl substituents on the triazole ring can lead to a decrease in the maximum CO2 loading, while also allowing for the fine-tuning of pore dimensions. researchgate.net The benzyl group, being larger than simple alkyl groups, would likely create specific pore sizes and environments.
The table below summarizes findings from related triazole-based MOFs, illustrating the influence of substituents on their gas adsorption properties. This data provides a basis for predicting the behavior of frameworks derived from 5-benzyl-1H-1,2,4-triazole-3-carboxylate.
| Linker Substituent | Metal Center | Pore Volume (cm³/g) | CO₂ Adsorption Capacity (mg/g) | Reference |
| Methyl | Copper | 0.19 - 0.36 | Varies with pressure | researchgate.net |
| Ethyl | Copper | 0.19 - 0.36 | Lower than methyl-substituted | researchgate.net |
| Isopropyl | Copper | 0.19 - 0.36 | Lowest among the alkyl series | researchgate.net |
| Benzyl (Predicted) | Various | Tunable | Dependent on pore accessibility | N/A |
The aromatic nature of the benzyl group could also introduce specific interactions with certain gas molecules through π-π stacking or C-H···π interactions, potentially leading to enhanced selectivity for gases like acetylene (B1199291) or carbon dioxide. nih.gov GCMC and DFT calculations on similar systems have shown that uncoordinated atoms within the pores, such as the nitrogen atoms of the triazole ring or the oxygen atoms of the carboxylate, can act as strong binding sites for gas molecules. nih.gov
The formation of MOFs, COFs, and other crystalline materials from sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate is governed by the principles of supramolecular chemistry and self-assembly. The final structure is determined by a complex interplay of strong coordination or covalent bonds and weaker non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.
The benzyl group can participate in π-π stacking interactions with other aromatic rings, either from adjacent ligands or from solvent molecules. These interactions can play a crucial role in the packing of the molecules in the solid state and can influence the final topology of the resulting framework. The interplay between hydrogen bonding involving the triazole and carboxylate groups and π-π stacking from the benzyl groups could lead to complex and potentially novel supramolecular architectures.
Polymeric Materials Incorporating the Triazole Moiety for Enhanced Properties
The incorporation of the 1,2,4-triazole (B32235) moiety into polymer backbones or as pendant groups can impart a range of desirable properties, including enhanced thermal stability, proton conductivity, and coordination ability. While specific research on polymers containing this compound is not available, the known properties of other triazole-containing polymers provide a strong indication of their potential.
1,2,4-triazole-containing polymers are known for their high thermal stability, with decomposition temperatures often exceeding 300 °C. This makes them attractive for applications in high-performance materials. The triazole ring can also act as a proton conductor, particularly in anhydrous conditions. This has led to their investigation for use in proton-exchange membranes for fuel cells. The mechanism of proton conduction involves a hopping mechanism facilitated by the network of nitrogen atoms in the triazole rings.
The presence of the benzyl group in a polymer derived from 5-benzyl-1H-1,2,4-triazole-3-carboxylate would increase the hydrophobicity and could influence the morphology and mechanical properties of the polymer. The carboxylate group provides a handle for further functionalization or for creating ionic cross-links within the polymer matrix.
Applications in Chemo/Biosensors: Fundamental Principles of Recognition and Transduction
Triazole derivatives have been widely explored as building blocks for chemosensors due to the ability of the nitrogen-rich ring to coordinate with metal ions and participate in hydrogen bonding with anions and other neutral molecules. nanobioletters.com A sensor based on a 5-benzyl-1H-1,2,4-triazole-3-carboxylate derivative would operate on the principles of molecular recognition, where the ligand selectively binds to a target analyte, and signal transduction, where this binding event is converted into a measurable signal, such as a change in fluorescence or color. rsc.org
The transduction mechanism often involves changes in the electronic properties of the sensor molecule upon analyte binding. For example, coordination of a metal ion could lead to a quenching or enhancement of the fluorescence of a nearby fluorophore. In a sensor design incorporating the 5-benzyl-1H-1,2,4-triazole-3-carboxylate moiety, the benzyl group itself could be part of a conjugated system, and its interaction with an analyte could modulate the photophysical properties of the molecule.
The table below lists some examples of triazole-based chemosensors and their performance, highlighting the versatility of the triazole scaffold in sensor design.
| Triazole Derivative Type | Target Analyte | Detection Limit | Transduction Method | Reference |
| Phenylene-vinylene with triazole | Fe²⁺ | 8.95 ppb | Fluorescence | nanobioletters.com |
| Triazole carboxylic acid AuNPs | Cr³⁺ / Eu³⁺ | 5.89 µM / 4.30 µM | Colorimetric | nanobioletters.com |
| Lysine-linked triazole | Hg²⁺ | 610 nM | Not specified | nanobioletters.com |
| Kojic acid-appended bis-1,2,3-triazole | Cu²⁺ | 8.82 µM | Fluorescence Enhancement | rsc.org |
These examples demonstrate that by functionalizing the triazole core, it is possible to create highly sensitive and selective sensors for a variety of analytes. The unique combination of a coordinating triazole-carboxylate unit and a hydrophobic benzyl group in the target compound makes it a compelling candidate for the development of novel chemo/biosensors.
Environmental Fate and Degradation Studies of Sodium 5 Benzyl 1h 1,2,4 Triazole 3 Carboxylate
Photodegradation Pathways and Byproduct Identification
The photodegradation of sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate is anticipated to be influenced by its chemical structure, which includes a benzyl (B1604629) group, a 1,2,4-triazole (B32235) ring, and a carboxylate group. In aqueous environments, this sodium salt would dissociate, and the environmental fate would be that of the 5-benzyl-1H-1,2,4-triazole-3-carboxylate anion.
Direct photolysis of the core 1H-1,2,4-triazole ring is generally considered to be a slow process. However, the presence of the benzyl substituent could make the molecule more susceptible to photodegradation. The benzyl group can absorb ultraviolet radiation, potentially leading to cleavage of the bond connecting it to the triazole ring. This could result in the formation of benzyl alcohol and subsequently benzaldehyde (B42025) and benzoic acid through oxidation.
Indirect photodegradation, mediated by photochemically produced reactive species in the environment such as hydroxyl radicals (•OH), is a likely pathway. These highly reactive species can attack both the benzyl and triazole rings. The attack on the benzyl ring could lead to hydroxylation, forming various hydroxylated derivatives. The triazole ring, while generally stable, can also be cleaved under these conditions, although this is often a slower process.
While specific byproducts for this compound have not been documented, studies on other azole fungicides have identified transformation products. For example, the photodegradation of fluconazole (B54011), another triazole-containing compound, yields 1,2,4-triazole and 1,2,4-triazole-1-acetic acid as persistent transformation products. nih.gov This suggests that the core 1,2,4-triazole moiety may persist in the environment even after the initial degradation of the parent molecule.
Table 1: Photolysis Half-lives of Selected 1,2,4-Triazole Fungicides (for illustrative purposes)
| Compound | Photolysis Half-life | Conditions | Reference |
| Epoxiconazole | 0.68 hours | In water | researchgate.net |
| Tebuconazole | 2.35 hours | In water | researchgate.net |
| Flutriafol | 9.30 hours | In water | researchgate.net |
This table illustrates the range of photodegradation rates for some complex 1,2,4-triazole derivatives and is not directly representative of this compound.
Biodegradation Mechanisms and Microbial Metabolites
The biodegradation of this compound in soil and water is expected to be a significant but potentially slow degradation pathway. The 1,2,4-triazole ring is known for its general resistance to microbial degradation, leading to the persistence of many triazole-based fungicides in the environment.
Microbial communities, however, have been shown to degrade some triazole compounds. The biodegradation process likely involves initial enzymatic attacks on the side chains of the molecule. For the title compound, the benzyl group would be a probable site for initial microbial metabolism. This could involve hydroxylation of the phenyl ring and subsequent ring cleavage, or oxidation of the methylene (B1212753) bridge.
The cleavage of the bond between the benzyl group and the triazole ring by microbial enzymes would be a key step in the degradation process. This would likely result in the formation of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid and benzyl alcohol or related oxidized products. The further degradation of the 1,2,4-triazole-3-carboxylic acid moiety would likely be the rate-limiting step due to the stability of the triazole ring.
While specific microbial metabolites for this compound have not been identified in the reviewed literature, it is plausible that the ultimate biodegradation would lead to the mineralization of the benzyl portion to carbon dioxide and water, with the persistent 1,2,4-triazole ring being the main recalcitrant metabolite.
Chemical Stability in Various Environmental Matrices
The chemical stability of this compound in different environmental matrices such as soil and water will be dependent on factors like pH, temperature, and the presence of other chemical species.
In aqueous environments, the compound will exist as the dissociated sodium cation and the 5-benzyl-1H-1,2,4-triazole-3-carboxylate anion. The triazole ring itself is generally stable to hydrolysis across a range of environmental pH values. Studies on other 1,2,4-triazole fungicides have shown long hydrolysis half-lives, often exceeding several months. researchgate.net
Table 2: Degradation Half-lives of Selected 1,2,4-Triazole Fungicides in Different Soil Types (for illustrative purposes)
| Compound | Soil Type | Half-life (days) | Reference |
| Epoxiconazole | Red Soil | 58.2 - 72.9 | researchgate.net |
| Tebuconazole | Paddy Soil | 182 - 365 | researchgate.net |
| Flutriafol | Black Soil | 102 - 161 | researchgate.net |
This table illustrates the range of persistence for some complex 1,2,4-triazole derivatives in soil and is not directly representative of this compound.
Future Perspectives and Emerging Research Frontiers for Sodium 5 Benzyl 1h 1,2,4 Triazole 3 Carboxylate
Integration with Artificial Intelligence and Machine Learning for Predictive Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of functional molecules. For sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate, these computational tools offer a pathway to rapidly explore its potential without exhaustive experimental synthesis and testing.
Table 1: Potential AI/ML Applications for Predictive Design
| Machine Learning Model | Predicted Property | Potential Application Area |
|---|---|---|
| Deep Neural Networks (DNN) | Binding Affinity to Protein Targets | Drug Discovery (e.g., anticancer, antifungal) |
| Random Forest / Gradient Boosting | Electron Mobility / Band Gap | Materials Science (e.g., Organic LEDs) researchgate.net |
| Graph Neural Networks (GNN) | Reaction Outcome / Yield Prediction | Synthetic Chemistry Optimization |
Exploration of Novel Reactivity Modalities and Transformative Syntheses
While classical methods for synthesizing 1,2,4-triazoles, such as the Pellizzari or Einhorn–Brunner reactions, are well-established, modern synthetic chemistry offers new avenues for creating derivatives of this compound with enhanced efficiency and structural diversity. wikipedia.org
Modern Synthetic Methods: Emerging synthetic strategies could be applied to functionalize the core structure. For instance, late-stage C-H activation could enable the direct modification of the benzyl (B1604629) or triazole rings, bypassing the need for pre-functionalized starting materials and allowing for more streamlined synthetic routes. Other modern techniques like photoredox catalysis and microwave-assisted synthesis could lead to faster reaction times, higher yields, and access to novel chemical space. nih.gov A review of recent synthetic methods highlights the move towards more efficient, one-pot, and environmentally friendly processes for creating complex triazole derivatives. frontiersin.org
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Computational Biology
The true potential of this compound will likely be unlocked through interdisciplinary collaborations that bridge chemistry with materials science and computational biology.
Materials Science Applications: The 1,2,4-triazole (B32235) ring is an excellent ligand for coordinating with metal ions. wikipedia.org This property makes this compound a prime candidate for constructing advanced materials like Metal-Organic Frameworks (MOFs) and coordination polymers. tandfonline.commdpi.comtandfonline.com The combination of the triazole nitrogen atoms and the carboxylate group allows it to act as a versatile linker, bridging metal centers to create porous, crystalline structures. acs.orgresearchgate.net These MOFs could be designed for applications in gas storage, catalysis, or chemical sensing. Furthermore, the electron-deficient nature of the triazole ring suggests that metal-free polymers incorporating this moiety could have applications in organic light-emitting devices (OLEDs) due to their electron-transport and hole-blocking properties. researchgate.net
Computational Biology and Drug Discovery: Molecular docking and molecular dynamics simulations are powerful computational tools for predicting how a molecule might interact with a biological target, such as a protein or enzyme. pensoft.net Given that numerous 1,2,4-triazole derivatives exhibit potent biological activities, computational screening of this compound against libraries of known protein structures could rapidly identify potential therapeutic targets. nih.govlifechemicals.com For example, docking studies on similar triazole derivatives have been used to design and predict their efficacy as antifungal agents, sterol demethylase inhibitors, or anticancer agents. ijper.orgrsc.orgnih.govnih.govnih.gov Such in silico studies provide a rational basis for prioritizing which biological pathways to investigate experimentally, saving significant time and resources in the drug discovery pipeline. nih.gov
Table 2: Interdisciplinary Research Opportunities
| Research Field | Key Techniques | Potential Outcome / Application |
|---|---|---|
| Materials Science | Solvothermal Synthesis, X-ray Diffraction | Creation of novel Metal-Organic Frameworks (MOFs) for gas storage or catalysis. tandfonline.comacs.org |
| Polymerization, Spectroscopic Analysis | Development of polymers with tailored electronic properties for OLEDs. researchgate.net | |
| Computational Biology | Molecular Docking, Molecular Dynamics | Identification of potential protein targets for therapeutic intervention. pensoft.netrsc.org |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate?
The synthesis typically involves cyclocondensation reactions between carboxylic acid hydrazides and ethyl carbethoxyformimidate, followed by saponification and salt formation. For example, hydrazides react with carbethoxyformimidate under reflux in ethanol to yield ethyl triazole carboxylates, which are hydrolyzed to the carboxylic acid and neutralized with sodium hydroxide . Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical for achieving high yields.
Advanced: How can reaction parameters be fine-tuned to mitigate side-product formation during the synthesis of this compound?
Side reactions, such as incomplete cyclization or ester hydrolysis, can be minimized by controlling the reaction pH (neutral to slightly acidic), using anhydrous solvents (e.g., DMF or THF), and maintaining temperatures between 60–80°C. Catalytic additives like acetic acid or p-toluenesulfonic acid may enhance cyclization efficiency. Post-synthesis purification via recrystallization or column chromatography (e.g., using cyclohexane/EtOAc gradients) is recommended to isolate the target compound .
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Key techniques include:
- NMR : and NMR confirm the benzyl substituent and carboxylate group.
- IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O stretch) verify the carboxylate moiety.
- X-ray crystallography : Programs like SHELXL refine crystal structures, identifying hydrogen-bonding networks and lattice parameters .
Advanced: How can crystallographic data discrepancies in triazole derivatives be resolved?
Discrepancies in unit cell parameters or hydrogen-bonding patterns can arise from polymorphism or solvent inclusion. Cross-validating data with multiple refinement tools (e.g., SHELX, ORTEP-III) and comparing simulated vs. experimental powder XRD patterns helps resolve ambiguities. For example, hydrogen-bond donor-acceptor distances in similar triazole salts vary depending on counterions (e.g., nitrate vs. phosphate), requiring anion-specific validation .
Basic: What biological activities are reported for this compound analogs?
Triazole derivatives exhibit antifungal and antibacterial activities by inhibiting enzymes like lanosterol 14α-demethylase or disrupting nucleic acid synthesis. The benzyl substituent may enhance lipophilicity, improving membrane permeability .
Advanced: What mechanistic strategies elucidate the bioactivity of this compound?
Mechanistic studies employ:
- Enzyme inhibition assays : Measuring IC values against target enzymes (e.g., cytochrome P450).
- Molecular docking : Simulating ligand-enzyme interactions using software like AutoDock.
- SAR analysis : Comparing substituent effects (e.g., benzyl vs. methoxymethyl) on bioactivity .
Basic: How is HPLC utilized to assess the purity of this compound?
Reverse-phase HPLC with a C18 column (e.g., Newcrom R1) and mobile phases like acetonitrile/water (adjusted to pH 3 with formic acid) separates the compound from impurities. Detection at 254 nm ensures sensitivity for triazole chromophores .
Advanced: What challenges arise in chromatographic separation of triazole carboxylates, and how are they addressed?
Co-elution of structurally similar derivatives can occur due to polar functional groups. Solutions include:
- Ion-pair chromatography : Adding 0.1% trifluoroacetic acid to improve peak symmetry.
- Temperature control : Elevating column temperature (30–40°C) to reduce retention time variability .
Basic: What reactivity patterns are observed in this compound?
The triazole ring undergoes electrophilic substitution at N1 or N2 positions, while the carboxylate group participates in esterification or amidation. The benzyl group can be modified via hydrogenation or halogenation .
Advanced: How can computational modeling guide the design of triazole carboxylates with tailored reactivity?
Density functional theory (DFT) calculations predict electron density distributions, identifying reactive sites (e.g., nucleophilic N atoms). Molecular dynamics simulations assess solvation effects, aiding in solvent selection for reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
